Aplaviroc as a spiro-diketo-piperazine derivative
Aplaviroc as a spiro-diketo-piperazine derivative
An In-Depth Technical Guide to Aplaviroc: A Spiro-diketo-piperazine CCR5 Antagonist
Introduction
Aplaviroc (codenamed AK602, GW-873140) is a potent, synthetic, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2][3] It belongs to the spiro-diketo-piperazine class of compounds and was developed for the treatment of HIV-1 infection.[4][5][6] As an entry inhibitor, Aplaviroc's mechanism of action is to block the initial stage of HIV-1 infection, where the virus enters host immune cells.[1] It specifically targets R5-tropic HIV-1 strains, which utilize the CCR5 co-receptor for cell entry.[5][6] Despite demonstrating potent anti-HIV activity in vitro, its clinical development was terminated in October 2005 due to concerns about severe, idiosyncratic hepatotoxicity observed in Phase IIb clinical trials.[4][7][8] This guide provides a detailed technical overview of Aplaviroc, focusing on its chemical nature, mechanism of action, quantitative data, and the experimental protocols used in its evaluation.
Chemical Structure and Classification
Aplaviroc is characterized by a spiro-diketo-piperazine core structure.[5] This structural motif is central to its pharmacological activity. The IUPAC name for Aplaviroc is 4-(4-{[(3R)-1-butyl-3-[(R)-cyclohexylhydroxymethyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl]methyl}phenoxy)benzoic acid.[4]
Mechanism of Action: CCR5 Antagonism
The primary target of Aplaviroc is the human CCR5 receptor, a G-protein-coupled receptor found on the surface of immune cells such as T-cells and macrophages.[6] In R5-tropic HIV-1 infection, the viral envelope glycoprotein, gp120, first binds to the CD4 receptor on the host cell. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which for R5-tropic strains is CCR5. The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell.[9]
Aplaviroc functions as a noncompetitive, allosteric antagonist of CCR5.[1] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor's extracellular loops, which prevents the interaction with the gp120-CD4 complex.[10] By blocking the gp120-CCR5 binding step, Aplaviroc effectively inhibits viral entry and subsequent replication.[10][11]
Caption: HIV-1 entry pathway and Aplaviroc's mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative data related to Aplaviroc's in vitro activity, binding affinity, and clinical safety profile.
Table 1: In Vitro Anti-HIV-1 Activity of Aplaviroc This table presents the 50% inhibitory concentrations (IC₅₀) of Aplaviroc against various R5-tropic HIV-1 strains.
| HIV-1 Strain | IC₅₀ (nM) | Reference(s) |
| HIV-1Ba-L (Wild-type) | 0.1 - 0.4 | [10][11][12] |
| HIV-1JRFL (Wild-type) | 0.1 - 0.4 | [10][11][12] |
| HIV-1MOKW (Wild-type) | 0.1 - 0.4 | [10][11][12] |
| HIV-1MM (Multidrug-Resistant) | 0.4 - 0.6 | [10][11][12] |
| HIV-1JSL (Multidrug-Resistant) | 0.4 - 0.6 | [10][11][12] |
| rgp120/sCD4 binding to CCR5 | 2.7 | [11][12] |
Table 2: CCR5 Binding Affinity of Aplaviroc and Other CCR5 Inhibitors This table compares the dissociation constant (Kd) of Aplaviroc with other CCR5 inhibitors, indicating its high binding affinity.
| Compound | Kd (nM) | Reference(s) |
| Aplaviroc | 2.9 ± 1.0 | [10][11][12] |
| E921/TAK-779 | 32.2 ± 9.6 | [11][12] |
| AK671/SCH-C | 16.0 ± 1.5 | [11][12] |
| Vicriviroc | 0.40 ± 0.02 | [13] |
| Maraviroc | 0.18 ± 0.02 | [13] |
Table 3: Hepatotoxicity Data from Phase IIb Clinical Trials (ASCENT & EPIC) This table summarizes the incidence of treatment-emergent elevations in liver enzymes among patients receiving Aplaviroc compared to control groups.[7][14][15]
| Parameter | Aplaviroc Recipients (n=281) | Control Recipients (n=55) |
| Grade ≥2 ALT* Elevation | 6.0% (17/281) | 3.6% (2/55) |
| Grade ≥2 Total Bilirubin Elevation | 10.3% (29/281) | 7.3% (4/55) |
| Grade ≥3 ALT & Total Bilirubin Elevation | 0.7% (2/281) | 0% (0/55) |
| *ALT: Alanine Aminotransferase |
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Aplaviroc This table highlights key pharmacokinetic (PK) and pharmacodynamic (PD) properties of Aplaviroc from clinical studies.
| Parameter | Value | Reference(s) |
| Plasma Half-life | ~3 hours | [15][16] |
| Time to >98% CCR5 Receptor Occupancy | 2-3 hours post-dosing | [16] |
| Time to 50% CCR5 Receptor Occupancy (Washout) | >100 hours | [16] |
| Antiviral Response (600 mg BID, 10 days) | Mean 1.66 log₁₀ decline in HIV-1 RNA | [15] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of antiviral agents. Below are representative protocols for assays used to characterize Aplaviroc.
CCR5 Binding Assay (Flow Cytometry-Based Receptor Occupancy)
This assay measures the ability of a compound to bind to CCR5 on the cell surface by quantifying the displacement of a fluorescently labeled monoclonal antibody (mAb) that recognizes a specific epitope on the receptor.[16]
Methodology:
-
Cell Preparation: Use a cell line expressing human CCR5 (e.g., transfected HEK 293T cells or peripheral blood mononuclear cells).
-
Compound Incubation: Incubate cells with varying concentrations of Aplaviroc to allow binding to CCR5.
-
Antibody Staining: Add a fluorescently-conjugated anti-CCR5 mAb (e.g., 2D7-FITC) that competes with or is blocked by the bound compound. An isotype control is used to determine background fluorescence.
-
Incubation: Incubate the cell-compound-antibody mixture in the dark at 4°C for 30-60 minutes.[17]
-
Washing: Wash the cells with a buffer (e.g., PBS with 1% BSA) to remove unbound antibody.
-
Data Acquisition: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Analysis: A reduction in MFI in the presence of Aplaviroc indicates binding and displacement of the mAb. The percentage of receptor occupancy is calculated relative to untreated controls.
Caption: Workflow for a flow cytometry-based CCR5 binding assay.
HIV-1 Pseudovirus Entry Assay
This is a common and safe method to quantify the inhibition of viral entry. It uses replication-defective HIV-1 particles that are "pseudotyped" with an HIV-1 envelope protein and contain a reporter gene (e.g., luciferase).[18][19]
Methodology:
-
Cell Seeding: Seed target cells (e.g., TZM-bl or U87-CD4-CCR5 cells) in a 96-well plate and incubate overnight to allow adherence.
-
Compound Preparation: Prepare serial dilutions of Aplaviroc in culture medium.
-
Infection: Add the diluted Aplaviroc to the cells, followed immediately by the addition of a fixed amount of HIV-1 pseudovirus.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[19]
-
Cell Lysis and Readout: Remove the culture medium and lyse the cells. Add a luciferase substrate reagent to the cell lysate.[19]
-
Data Acquisition: Measure the luminescence using a luminometer. The light output is directly proportional to the level of viral entry and infection.
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the log of Aplaviroc concentration and fitting the data to a dose-response curve.[20]
Caption: Workflow for an HIV-1 pseudovirus entry assay.
Clinical Development and Discontinuation
Aplaviroc entered Phase IIb clinical trials, including the ASCENT and EPIC studies, to evaluate its safety and efficacy in treatment-naïve HIV-infected adults.[14][15] However, the development program was halted prematurely in 2005.[4] The primary reason for discontinuation was a higher-than-expected incidence of severe, idiosyncratic hepatotoxicity.[7][14] This liver injury was not found to be correlated with plasma drug concentrations, suggesting a complex mechanism intrinsic to the molecule itself.[7][14] In addition to the safety concerns, some data from the trials suggested that Aplaviroc's antiviral efficacy was not comparable to existing standard-of-care regimens.[4][21]
Caption: Logical flow of Aplaviroc's development and discontinuation.
Conclusion
Aplaviroc stands as a significant case study in drug development. As a spiro-diketo-piperazine derivative, it demonstrated exceptional potency and high affinity for the CCR5 receptor in preclinical studies, validating the potential of this chemical class and the therapeutic strategy of HIV entry inhibition. However, its journey was cut short by unforeseen and severe hepatotoxicity in clinical trials, a risk that was not predicted by early studies. This underscores the critical challenge of translating promising in vitro data into a safe and effective clinical therapeutic. While Aplaviroc itself did not succeed, the research paved the way for other CCR5 antagonists, like Maraviroc, which successfully navigated clinical development and became an important option in antiretroviral therapy.
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